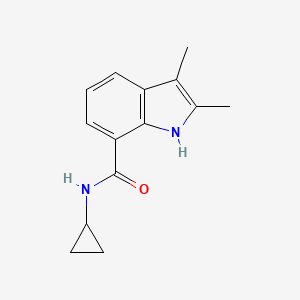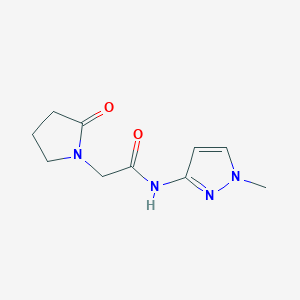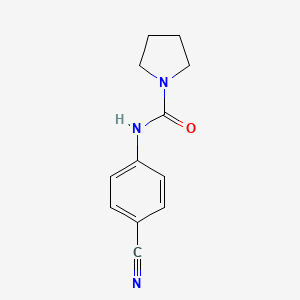
5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a phosphoramidate derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine is not fully understood. However, it has been proposed that the compound may act by inhibiting various enzymes or signaling pathways that are involved in cancer cell growth and proliferation. It has also been suggested that the compound may interact with cellular membranes, leading to changes in membrane structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit cancer cell growth and induce apoptosis. It has also been shown to have antimicrobial activity against various bacterial strains. In addition, the compound has been found to be non-toxic to normal cells, suggesting that it may have low toxicity in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine in lab experiments is its potential as a fluorescent probe for imaging of cancer cells. This can provide researchers with valuable information about cancer cell behavior and response to treatment. Another advantage is the compound's low toxicity to normal cells, which makes it a potentially safer alternative to other anti-cancer drugs. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
Future Directions
There are several future directions for research on 5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its antimicrobial properties and potential use as an antimicrobial agent. Additionally, research could be conducted to improve the compound's solubility in aqueous solutions, which would make it easier to work with in lab experiments. Finally, further studies could be conducted to fully understand the mechanism of action of the compound and its interactions with cellular membranes.
Synthesis Methods
The synthesis of 5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine has been achieved using various methods. One of the most common methods involves the reaction of 2-aminopyridine with 4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine has been found to have potential applications in various scientific research areas. It has been studied for its anti-cancer properties, specifically in the treatment of breast cancer. It has also been investigated for its potential use as a fluorescent probe for imaging of cancer cells. Additionally, this compound has been studied for its antimicrobial properties and has shown promising results against various bacterial strains.
Properties
IUPAC Name |
5-bromo-N-(4-oxo-2,6-diphenyl-1,4λ5-oxaphosphinin-4-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN2O2P/c22-18-11-12-21(23-13-18)24-27(25)14-19(16-7-3-1-4-8-16)26-20(15-27)17-9-5-2-6-10-17/h1-15H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLWPRVSKAFASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CP(=O)(C=C(O2)C3=CC=CC=C3)NC4=NC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3,5-difluorophenyl)methyl]furan-3-carboxamide](/img/structure/B7502738.png)


![N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7502757.png)
![4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid](/img/structure/B7502764.png)
![3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid](/img/structure/B7502771.png)
![N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7502772.png)

![2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7502786.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7502788.png)
![1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7502803.png)
![5-[(4-Carbamoylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B7502812.png)
![1-[[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7502820.png)

